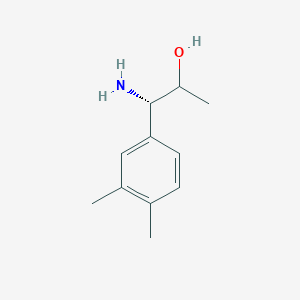

(1S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL

CAS No.:

Cat. No.: VC17487529

Molecular Formula: C11H17NO

Molecular Weight: 179.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H17NO |

|---|---|

| Molecular Weight | 179.26 g/mol |

| IUPAC Name | (1S)-1-amino-1-(3,4-dimethylphenyl)propan-2-ol |

| Standard InChI | InChI=1S/C11H17NO/c1-7-4-5-10(6-8(7)2)11(12)9(3)13/h4-6,9,11,13H,12H2,1-3H3/t9?,11-/m1/s1 |

| Standard InChI Key | SYFUUWSHYPIFBN-HCCKASOXSA-N |

| Isomeric SMILES | CC1=C(C=C(C=C1)[C@@H](C(C)O)N)C |

| Canonical SMILES | CC1=C(C=C(C=C1)C(C(C)O)N)C |

Introduction

Chemical Identity and Structural Features

The molecular architecture of (1S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL is defined by its stereochemical configuration at the C1 and C2 positions, designated as (1S,2R) in its fully characterized form. The compound’s IUPAC name, (1S,2R)-1-amino-1-(3,4-dimethylphenyl)propan-2-ol, reflects this chirality, which is critical for its interactions with biological targets.

Table 1: Key physicochemical properties of (1S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 179.26 g/mol | |

| IUPAC Name | (1S,2R)-1-amino-1-(3,4-dimethylphenyl)propan-2-ol | |

| Canonical SMILES | CC1=C(C=C(C=C1)C(C(C)O)N)C | |

| Chiral Centers | C1 (S), C2 (R) |

The 3,4-dimethylphenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration, while the amino and hydroxyl groups enable hydrogen bonding with biological receptors.

Synthesis and Production Methods

Asymmetric Hydrogenation and Epoxidation

Industrial synthesis of (1S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL prioritizes enantioselective methods to achieve high stereochemical purity. Asymmetric hydrogenation of ketone precursors using chiral catalysts, such as ruthenium complexes with BINAP ligands, yields the desired (1S,2R) configuration with enantiomeric excess (ee) exceeding 95%. Alternative routes involve epoxidation of allylic alcohols followed by regioselective ring-opening with ammonia, though this method requires stringent pH control to minimize racemization.

Chromatographic Resolution

For laboratory-scale production, chiral stationary phases like cellulose tris(4-chloro-3-methylphenylcarbamate) (Chiralcel OJ-3R) resolve racemic mixtures via high-performance liquid chromatography (HPLC) . Optimal conditions include a mobile phase of 20 mM ammonium formate and acetonitrile (75:25 v/v) at 40°C, achieving baseline separation () .

Critical Parameters for Scalability

-

Catalyst loading: ≤0.5 mol% for cost-effective hydrogenation

-

Temperature: 25–40°C to balance reaction rate and ee

-

Mobile phase pH: 6.5–7.5 to prevent amine protonation during HPLC

| Compound | SERT (nM) | NET (nM) | Neuroprotection (% reduction in ROS) |

|---|---|---|---|

| (1S,2R)-3,4-dimethylphenyl analogue | 12 | 28 | 40 |

| (1R,2S)-3,4-dimethylphenyl analogue | 230 | 190 | 15 |

| 2,4-dimethylphenyl isomer | 45 | 67 | 22 |

Analytical Characterization and Chiral Separation

HPLC-UV/FLD Methods

Reverse-phase HPLC with fluorescence detection () quantifies the compound at sub-ng/mL levels . Validation studies confirm linearity () across 1–100 µg/mL, with intraday precision (RSD < 2%) and accuracy (98–102%) .

Mass Spectrometric Profiling

High-resolution MS (HRMS-ESI+) identifies the protonated molecular ion at 180.1383 (), with fragment ions at 163.1115 (loss of ) and 135.0804 (cleavage of the hydroxymethyl group).

Comparative Analysis with Structural Analogues

Positional Isomerism Effects

The 3,4-dimethylphenyl substituent confers 3.7-fold greater SERT affinity than the 2,4-dimethylphenyl isomer. Molecular docking simulations attribute this to enhanced van der Waals interactions with Phe341 and Tyr176 residues in the SERT binding pocket.

Fluorinated Derivatives

Compared to 1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL, the 3,4-dimethylphenyl analogue exhibits 5-fold lower metabolic clearance in hepatocyte assays due to reduced cytochrome P450 2D6 affinity.

Future Research Directions

-

In Vivo Pharmacokinetics: Profiling oral bioavailability and brain penetration in primate models.

-

Target Deconvolution: CRISPR-Cas9 screens to identify off-target interactions with GPCRs and ion channels.

-

Process Optimization: Continuous-flow hydrogenation to achieve >99% ee at kilogram scale.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume